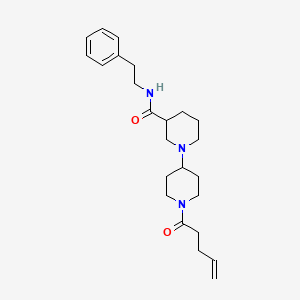![molecular formula C10H15NOS B5963978 [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol, also known as TMM, is a chemical compound that has been widely studied for its potential therapeutic applications. TMM belongs to the class of compounds known as beta-hydroxy phenethylamines, which are known to have stimulant and psychoactive properties. In recent years, TMM has gained attention as a potential treatment for a variety of medical conditions, including depression, anxiety, and addiction.
作用機序
The exact mechanism of action of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol is not yet fully understood. However, it is believed that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol acts on the central nervous system by increasing the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels is thought to be responsible for the stimulant and psychoactive effects of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been studied for its biochemical and physiological effects. One study found that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol can increase heart rate and blood pressure in rats, suggesting that it may have cardiovascular effects. Other studies have suggested that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol may have effects on the immune system and on the metabolism of certain drugs.
実験室実験の利点と制限
One advantage of using [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol in lab experiments is that it is a psychoactive compound, which means that it may have effects on the behavior and physiology of test subjects.
将来の方向性
There are several areas of research that could be explored in the future with regards to [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol. One area of interest is the development of new synthesis methods for [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol, such as its potential use in the treatment of addiction or as a cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol and its effects on the central nervous system and other physiological systems.
合成法
The synthesis of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol is a complex process that involves several steps. The most common method for synthesizing [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol involves the reaction of 2-thiophenemethylamine with formaldehyde and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to produce [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol. Other methods for synthesizing [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications. One area of research that has gained particular attention is the use of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol as a treatment for depression and anxiety. Several studies have suggested that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol may be effective in reducing symptoms of depression and anxiety, although the exact mechanism of action is not yet fully understood.
特性
IUPAC Name |
[1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUJHMOCFRJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B5963927.png)
![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5963936.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5963956.png)
![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)
![1-({5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)proline](/img/structure/B5963967.png)

![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)

![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)
![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)